molecular formula C22H21N3O6S B12449281 N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide

N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B12449281
M. Wt: 455.5 g/mol
InChI Key: WEENKRJCWNNSRA-UHFFFAOYSA-N
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Description

N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including methoxy, carbonyl, carbamothioyl, and furan-2-carboxamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Thioamide formation: The Schiff base is then reacted with a thioamide reagent under controlled conditions to form the carbamothioyl intermediate.

    Coupling with furan-2-carboxylic acid: The final step involves the coupling of the carbamothioyl intermediate with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cellular processes such as apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide

Uniqueness

N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O6S/c1-28-16-9-6-13(11-19(16)30-3)20(26)25-22(32)23-14-7-8-15(18(12-14)29-2)24-21(27)17-5-4-10-31-17/h4-12H,1-3H3,(H,24,27)(H2,23,25,26,32)

InChI Key

WEENKRJCWNNSRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)OC

Origin of Product

United States

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